1-Acetylpyrrolidine-2-carboximidamide is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring with an acetyl group at the nitrogen atom and a carboximidamide functional group at the second carbon. Its unique structure imparts interesting chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals.
1-Acetylpyrrolidine-2-carboximidamide is classified as an organic compound, specifically a pyrrolidine derivative. Its structure allows it to participate in a variety of chemical reactions, making it relevant in synthetic organic chemistry.
The synthesis of 1-acetylpyrrolidine-2-carboximidamide typically involves several key steps:
Various synthetic strategies have been reported, including:
1-Acetylpyrrolidine-2-carboximidamide participates in various chemical reactions due to its functional groups:
The reactivity profile suggests potential applications in synthesizing more complex nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
The mechanism of action for 1-acetylpyrrolidine-2-carboximidamide primarily revolves around its ability to donate electrons through its nitrogen atoms, facilitating nucleophilic attacks on electrophilic centers in substrates. This property makes it a candidate for various catalytic processes and synthetic transformations.
Studies have shown that compounds with similar structures exhibit significant biological activities, including enzyme inhibition and antimicrobial properties, suggesting that 1-acetylpyrrolidine-2-carboximidamide may also possess similar functionalities.
Relevant analyses include spectroscopic methods (NMR, IR) for structure confirmation and purity assessment.
1-Acetylpyrrolidine-2-carboximidamide has potential applications in:
Research continues to explore its efficacy and safety profiles in these applications, aiming to harness its chemical properties for beneficial uses in health and agriculture.
1-Acetylpyrrolidine-2-carboximidamide represents a synthetically modified pyrrolidine derivative engineered for enhanced biological activity and target engagement. This hybrid scaffold strategically combines the three-dimensional structural advantages of the pyrrolidine ring with the hydrogen-bonding capabilities and charge distribution properties of the carboximidamide functionality. The molecular design exploits the pharmacophore space through sp³-hybridization and increased stereochemical complexity, potentially leading to improved binding specificity and ADME profiles compared to simpler heterocyclic compounds. Its development aligns with contemporary drug discovery paradigms emphasizing saturation and stereochemical diversity to address challenging biological targets, particularly in multitarget therapeutic approaches where balanced polypharmacology is desirable [4] [6].
Systematic Nomenclature:The core structure follows IUPAC conventions where "pyrrolidine" designates the saturated five-membered nitrogen heterocycle. The "1-acetyl" prefix specifies an acetyl group (–COCH₃) bonded to the ring nitrogen (N1 position), while "2-carboximidamide" denotes the –C(=NH)NH₂ functional group attached to the C2 carbon. This nomenclature unambiguously defines the substitution pattern and distinguishes it from related structures like 1-acetylpyrrolidine-2-carboxamide or 1-acetylpyrrolidine-2-carboxylic acid [1] [5].
Molecular Framework:The molecule integrates two key pharmacophoric elements:
Table 1: Key Molecular Descriptors of 1-Acetylpyrrolidine-2-carboximidamide and Related Scaffolds
Descriptor | 1-Acetylpyrrolidine | Pyrrolidine | Cyclopentane | 1-Acetylpyrrolidine-2-carboximidamide (Estimated) |
---|---|---|---|---|
Molecular Formula | C₆H₁₁NO | C₄H₉N | C₅H₁₀ | C₇H₁₃N₃O |
Molecular Weight | 113.16 g/mol | 71.12 g/mol | 70.13 g/mol | 155.20 g/mol |
logP | 0.46 | 0.46 | 3.00 | ~0.2 (Predicted) |
PSA | 20.3 Ų | 16.5 Ų | 0 Ų | ~85 Ų (Predicted) |
H-Bond Donors | 0 | 1 | 0 | 2 |
H-Bond Acceptors | 2 | 1 | 0 | 3 |
Dipole Moment | ~3.0 D | 1.41 D | 0.07 D | >4 D (Predicted) |
Structural Implications:The acetyl group at N1 reduces the basicity of the pyrrolidine nitrogen (pKa shift) and modulates lipophilicity. The carboximidamide at C2, often derived from proline precursors [5], introduces a chiral center (if C2 is asymmetric). This chirality, combined with the ring's conformational dynamics, creates distinct spatial orientations critical for enantioselective target interactions. The electron-withdrawing acetyl group influences the electron density at C2, potentially affecting the basicity and tautomeric equilibrium of the carboximidamide. This integrated structure exhibits significantly higher polarity and hydrogen-bonding capacity than the parent 1-acetylpyrrolidine (Boiling point: 105-107°C at 15 mmHg; Density: ~1.02 g/cm³) [1] [9], impacting solubility and membrane permeability [4] [8].
The exploration of pyrrolidine derivatives in medicinal chemistry spans decades, driven by their prevalence in natural products (e.g., nicotine, (R)-bgugaine) and favorable sp³ character. The pyrrolidine ring ranks among the top five-membered non-aromatic N-heterocycles in FDA-approved drugs (37 drugs as of 2021) [4].
Evolutionary Milestones:
Synthetic Advancements:Modern routes often employ:
Table 2: Development Timeline of Key Pyrrolidine Carboximidamide Hybrids
Time Period | Compound Class | Key Features/Advancements | Primary Therapeutic Targets |
---|---|---|---|
Pre-2000s | Proline & Simple N-Acyl Prolines | Natural amino acid focus; Peptide mimics | ACE substrates; Conformational studies |
2000-2010s | Pyrrolidine-2-carbonitriles/amides | Precursors to amidines; Improved synthetic access | PKal inhibitors; Antithrombotics [6] |
2010s-Present | Pyrrolidine-2-carboximidamides | Direct incorporation of –C(=NH)NH₂; Enhanced H-bonding & basicity | NHE inhibitors; P2Y receptors; α-Glucosidase [6] [8] [2] |
1-Acetylpyrrolidine-2-carboximidamide exemplifies the rational design of scaffolds for multitarget engagement. Its structural features enable simultaneous or selective modulation of clinically relevant targets:
Mechanistic Versatility:
Multitarget Rationale:The scaffold's capacity for polypharmacology stems from:
Table 3: Therapeutic Applications and Targets of Pyrrolidine-2-Carboximidamide Derivatives
Therapeutic Area | Molecular Target(s) | Potential Indications | Mechanistic Role of 1-Acetylpyrrolidine-2-carboximidamide |
---|---|---|---|
Cardiovascular/Renal | NHE3 (SLC9A3); P2Y₁₂R | Heart Failure; Hypertension; CKD/ESRD | Inhibits Na⁺/H⁺ exchange in renal & GI epithelia; Modulates platelet ADP response [8] [2] |
Metabolic Disorders | α-Glucosidase; PPAR receptors | Type 2 Diabetes; Metabolic syndrome | Binds catalytic site of carbohydrate-processing enzymes; Modulates insulin sensitivity pathways [6] |
Oncology | P2Y receptors; Kinases | Solid tumors; Leukemias | Interferes with nucleotide-driven cancer proliferation/survival pathways [2] |
Neuroinflammation/CNS | P2Y receptors; Microglial targets | Neurodegenerative diseases (Alzheimer's, ALS) | Modulates neuroinflammatory cascades and microglial activation [2] [8] |
Gastrointestinal | NHE3; Visceral pain receptors | Constipation; IBS; Functional dyspepsia | Reduces fluid absorption in intestine; Alters visceral sensitivity [8] |
The scaffold's suitability for lead optimization is evident:
Future development will likely leverage structure-based drug design (SBDD), particularly as more ligand-bound structures of targets like P2Y receptors and NHE become available [2], enabling precise optimization of 1-acetylpyrrolidine-2-carboximidamide derivatives for clinical translation.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: